2-[(1,3-Thiazol-5-yl)methoxy]pyridine
Description
2-[(1,3-Thiazol-5-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine ring linked via a methoxy group to a 1,3-thiazole moiety.
Molecular Formula: C₉H₉N₂OS
Molecular Weight: 193.24 g/mol
Key Features:
- Pyridine ring (electron-deficient aromatic system).
- Thiazole moiety (containing sulfur and nitrogen, contributing to hydrogen bonding and metabolic stability).
- Methoxy linker (enhancing solubility and modulating steric effects).
Properties
IUPAC Name |
5-(pyridin-2-yloxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-2-4-11-9(3-1)12-6-8-5-10-7-13-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFLHOIMLMIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]pyridine typically involves the reaction of a thiazole derivative with a pyridine derivative. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with a pyridine derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for 2-[(1,3-Thiazol-5-yl)methoxy]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Thiazol-5-yl)methoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine or thiazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-[(1,3-Thiazol-5-yl)methoxy]pyridine has shown promising antimicrobial properties. Research indicates that compounds containing thiazole rings often exhibit significant activity against various pathogens. The compound's structure allows it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound is being investigated for its anticancer potential. Studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cells. For instance, derivatives of thiazole have been reported to exhibit cytotoxic effects against several cancer cell lines, including cervical adenocarcinoma (HeLa) and prostate cancer (PC3) cells . The unique electronic properties of the thiazole ring enhance the compound's ability to target specific molecular pathways involved in cancer progression.
Anti-inflammatory Effects
Recent studies have also explored the anti-inflammatory potential of compounds similar to 2-[(1,3-Thiazol-5-yl)methoxy]pyridine. In vitro assays have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models . This suggests a potential role in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]pyridine typically involves multi-step processes that may vary based on desired substituents. Common methods include:
- Condensation Reactions : Combining thiazole derivatives with pyridine precursors.
- Functionalization : Modifying the methoxy group to enhance solubility and reactivity.
These synthetic routes allow for the development of various derivatives with tailored properties for specific applications.
Case Study 1: Anticancer Activity
In a comparative study, several thiazole-pyridine hybrids were synthesized and tested against different cancer cell lines. One particular derivative demonstrated significantly higher cytotoxicity against HeLa cells compared to standard chemotherapeutics like Sorafenib, indicating its potential as a more effective treatment option .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various thiazole-containing compounds, including 2-[(1,3-Thiazol-5-yl)methoxy]pyridine. Results showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development.
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazol-5-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 2-[(1,3-Thiazol-5-yl)methoxy]pyridine and related compounds:
Key Observations:
- Substituent Impact : The presence of a chloro group in clothianidin and the isoindole-dione derivative increases molecular weight and alters bioactivity (e.g., clothianidin’s insecticidal action) .
- Pharmacological Relevance: SIB-1757’s pyridinol and phenylazo groups enable selective metabotropic glutamate receptor antagonism, unlike the thiazole-methoxy-pyridine scaffold, which lacks reported receptor activity .
Biological Activity
2-[(1,3-Thiazol-5-yl)methoxy]pyridine is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Thiazole derivatives, including 2-[(1,3-Thiazol-5-yl)methoxy]pyridine, exhibit a variety of biological activities through several mechanisms:
- Target Interactions : These compounds interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.
- Biochemical Pathways : They are known to affect multiple biochemical pathways, which can lead to antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.
- Molecular Mechanisms : At the molecular level, thiazoles can bind to biomolecules, inhibit or activate enzymes, and alter gene expression patterns.
Biological Activities
The compound has been associated with several biological activities:
- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that certain thiazole-pyridine hybrids exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Properties : Research indicates that thiazole-based compounds can inhibit the growth of cancer cell lines. For example, a study reported that specific pyridine-thiazole hybrids inhibited the growth of 60 cancer cell lines by more than 50%, showcasing their potential as anticancer agents .
- Neuroprotective Effects : Some thiazole derivatives have shown promise in neuroprotection and anticonvulsant activity. For instance, certain compounds in this class displayed significant anticonvulsant properties in animal models .
Case Studies and Research Findings
Several studies have highlighted the biological activities of 2-[(1,3-Thiazol-5-yl)methoxy]pyridine and related compounds.
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[(1,3-Thiazol-5-yl)methoxy]pyridine, and how do reaction conditions influence yield?
Methodological Answer:
- Key Routes : The compound can be synthesized via nucleophilic substitution between a thiazole derivative (e.g., 1,3-thiazol-5-ylmethanol) and a halogenated pyridine (e.g., 2-chloropyridine) under basic conditions. Alternative routes involve coupling reactions using catalysts like Cu(I) or Pd(0) for cross-coupling intermediates .
- Optimization : Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield. For example, THF at 70°C with K₂CO₃ as a base achieved 72% yield in analogous thiazole-pyridine couplings .
Q. Which spectroscopic techniques are critical for confirming the structure of 2-[(1,3-Thiazol-5-yl)methoxy]pyridine?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the pyridine ring (δ 7.2–8.5 ppm) and thiazole protons (δ 7.8–8.2 ppm). The methoxy linker (CH₂O) typically appears as a singlet at δ 4.5–5.0 ppm .
- IR Spectroscopy : Confirm the C-O-C ether stretch (~1250 cm⁻¹) and aromatic C=N/C=C vibrations (1450–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+ for C₉H₈N₂OS (exact mass: 192.0365) .
Q. What safety protocols are essential when handling 2-[(1,3-Thiazol-5-yl)methoxy]pyridine in laboratory settings?
Methodological Answer:
- Hazards : The compound may cause skin/eye irritation (Category 2A) based on structural analogs like 2-(1-pyrazolyl)pyridine .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving thiazole and pyridine rings to minimize byproducts?
Methodological Answer:
- Catalyst Screening : Pd(PPh₃)₄ or CuI/1,10-phenanthroline systems reduce homocoupling byproducts. For example, Pd catalysis in DMF at 100°C improved selectivity in analogous heterocyclic couplings .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry (e.g., 1.2:1 thiazole:pyridine ratio) .
Q. What computational methods predict the compound's interaction with biological targets like nicotinic receptors?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) using the α4β2 nicotinic acetylcholine receptor (nAChR) crystal structure (PDB: 5KXI) can predict binding modes. Focus on hydrogen bonding with thiazole S and pyridine N atoms .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM-PBSA) .
Q. How do electronic effects of substituents on the thiazole ring influence the compound's reactivity in further functionalization?
Methodological Answer:
- Substituent Impact : Electron-withdrawing groups (e.g., -NO₂) on the thiazole reduce nucleophilicity at the methoxy linker, slowing alkylation reactions. Hammett σ values correlate with reaction rates (R² > 0.9 in DFT studies) .
- Experimental Validation : Compare reaction kinetics (via HPLC) of derivatives with -CH₃ (σ = -0.17) vs. -Cl (σ = +0.23) substituents .
Q. How can contradictions in spectral data (e.g., NMR shifts) between synthesized batches be resolved?
Methodological Answer:
- Batch Comparison : Use heteronuclear 2D NMR (HSQC, HMBC) to confirm connectivity. For example, unexpected δ 7.6 ppm peaks may indicate residual solvent (e.g., DMSO-d₆) or oxidation byproducts .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as seen in analogous thiazole-triazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
